molecular formula C18H18FN3O2 B2562273 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894008-99-2

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2562273
CAS No.: 894008-99-2
M. Wt: 327.359
InChI Key: ZHQNZFAXAHOCMY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general reaction scheme can be represented as follows:

    Starting Materials: 3-Fluoro-4-methylaniline and 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.

    Reaction: The amine group of 3-Fluoro-4-methylaniline reacts with the isocyanate group of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under controlled conditions.

    Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored as a drug candidate for its inhibitory effects on specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
  • 1-(4-Methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
  • 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-2-yl)urea

Uniqueness

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the specific substitution pattern on the aromatic ring and the presence of the pyrrolidinone moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQNZFAXAHOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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